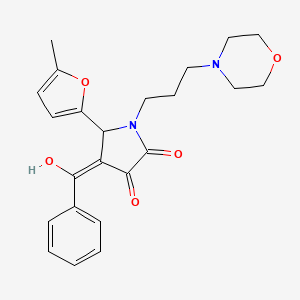![molecular formula C17H15ClN6 B2523617 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1001991-19-0](/img/structure/B2523617.png)
1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorobenzyl group and a dimethylpyrazolyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 3,5-dimethyl-1H-pyrazol-1-yl group: This can be done through coupling reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The pyrazolyl group can engage in coupling reactions with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:
1-(2-chlorobenzyl)-4-(1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the dimethyl groups on the pyrazolyl moiety.
This compound: Similar structure but with different substituents on the benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6/c1-11-7-12(2)24(22-11)17-14-8-21-23(16(14)19-10-20-17)9-13-5-3-4-6-15(13)18/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFMOBSFWSYIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)



![3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid](/img/structure/B2523543.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methylphenyl)carbamoyl]pyridine](/img/structure/B2523544.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2523546.png)



![3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2523554.png)
![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)
![2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2523557.png)
